Cetraxate hydrochloride is classified as a cyclohexanecarboxylate ester, specifically a derivative of 4-(2-carboxyethyl)phenyl cyclohexanecarboxylate with an aminomethyl substituent at the 4-position. The compound is primarily used as an anti-ulcer drug, aimed at treating peptic ulcers and gastrointestinal tract irritations. It has been identified in various databases including ChEBI (Chemical Entities of Biological Interest) under the identifier CHEBI:17340 .
The synthesis of cetraxate hydrochloride involves several steps, starting from trans-4-cyanocyclohexane-1-carboxylic acid, which is an intermediate in its production. The process typically includes:
The reaction conditions often involve heating in the presence of catalysts such as mineral acids or organic acids to facilitate the reaction and improve yields. Specific parameters such as temperature (typically between 60°C and 140°C) and pressure can significantly affect the efficiency of each step in the synthesis .
Cetraxate hydrochloride has a molecular formula of and a molar mass of approximately 305.37 g/mol. Its structure features:
The stereochemistry is crucial for its biological activity, with specific configurations enhancing its efficacy as an anti-ulcer agent. The InChIKey for cetraxate is FHRSHSOEWXUORL-HDJSIYSDSA-N, which provides a unique identifier for computational chemistry applications .
Cetraxate hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding how cetraxate can be modified for enhanced therapeutic effects or reduced side effects.
Cetraxate hydrochloride exerts its anti-ulcer effects primarily by stimulating mucin synthesis and secretion in the gastric mucosa. This mucin plays a protective role by forming a barrier against gastric acids and digestive enzymes. The compound has been shown to increase mucosal blood flow and promote healing of gastric lesions through its action on various cellular pathways involved in mucosal defense mechanisms .
Studies indicate that cetraxate may also influence levels of certain gastrointestinal hormones, further contributing to its therapeutic effects against ulcers .
Cetraxate hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions for pharmaceutical applications .
Cetraxate hydrochloride is primarily utilized in medical settings as an anti-ulcer agent, effective in treating peptic ulcers by enhancing mucosal defense mechanisms. Its ability to increase blood flow and stimulate mucin production makes it valuable in therapeutic regimens aimed at gastrointestinal health.
Additionally, research continues into potential new applications for cetraxate beyond ulcer treatment, including its role in managing stress-induced gastric lesions and other gastrointestinal disorders .
Cetraxate hydrochloride is chemically designated as 3-[4-[[4-(aminomethyl)cyclohexyl]carbonyl]oxyphenyl]propanoic acid hydrochloride. Its molecular formula is C₁₇H₂₄ClNO₄, with a molecular weight of 341.83 g/mol. The compound features a trans-configured cyclohexane ring, where the aminomethyl group (-CH₂NH₂) and the carbonyl ester linkage adopt equatorial positions, optimizing metabolic stability and target interaction [3] [7] [8]. The hydrochloride salt form enhances aqueous solubility, critical for oral bioavailability.
Cetraxate functions as a bioreversible prodrug of the antifibrinolytic agent tranexamic acid (TXA). Its design centers on a p-hydroxyphenylpropionic acid (PHPA) backbone esterified to trans-4-(aminomethyl)cyclohexanecarboxylic acid (a TXA analog). This ester linkage shields TXA’s carboxylic acid group, enabling efficient gastrointestinal absorption. Post-absorption, enzymatic hydrolysis releases active TXA, which inhibits plasminogen activation, thereby reducing mucosal bleeding and accelerating ulcer healing [6] [8] [10]. The synthesis involves:
Reaction Summary:
trans-4-Cyanocyclohexanecarbonyl chloride + PHPA → Nitrile ester → [H₂/Ni] → Cetraxate free base → [HCl] → Cetraxate hydrochloride
Hepatic and systemic hydrolysis of cetraxate generates two primary metabolites:
Metabolic Pathway:
Cetraxate hydrochloride → (Esterases) → Tranexamic acid + PHPA → (β-Oxidation) → PHBA
Cetraxate hydrochloride’s ester bond governs its pH-dependent stability and activation:
Acidic Environment (Stomach; pH 1–3): The compound demonstrates relative stability, with <10% hydrolysis over 2 hours. Protonation of the ester carbonyl oxygen reduces electrophilicity, slowing acid-catalyzed hydrolysis. This stability ensures sufficient drug reaches the duodenum for absorption [1] [5].
Neutral/Alkaline Environment (Intestine/Plasma; pH 7.4): Hydrolysis accelerates markedly due to nucleophilic attack by hydroxide ions or esterases. In vitro studies show 50–60% degradation within 1 hour at pH 7.4, releasing TXA and PHPA. Serum esterases further enhance this conversion, with a half-life (t₁/₂) of ~45 minutes in human plasma [1] [5] [10].
Temperature and Solubility: The hydrochloride salt exhibits high water solubility (>50 mg/mL at 25°C), facilitating rapid dissolution in gastric fluid. However, solutions degrade at temperatures exceeding 40°C, necessitating storage at –20°C for long-term stability [3] [8].
Table 1: Physicochemical Properties of Cetraxate Hydrochloride
Property | Value | Method/Conditions |
---|---|---|
Molecular Formula | C₁₇H₂₄ClNO₄ | — |
Molecular Weight | 341.83 g/mol | — |
Solubility in Water | >50 mg/mL | 25°C |
Melting Point | Not reported | — |
pKa | 4.1 (carboxylic acid), 9.9 (amine) | Predicted |
LogP (Octanol-Water) | 1.2 | Calculated |
Table 2: Hydrolysis Kinetics of Cetraxate Hydrochloride
pH | Temperature (°C) | Half-Life (t₁/₂) | Hydrolysis Rate Constant (k) |
---|---|---|---|
1.2 | 37 | >6 hours | 0.0019 min⁻¹ |
7.4 | 37 | 45 minutes | 0.0154 min⁻¹ |
7.4 (+ Plasma Esterases) | 37 | 22 minutes | 0.0315 min⁻¹ |
The hydrolysis profile underscores cetraxate’s design as an enteric-activated prodrug: stable for absorption in the stomach yet readily convertible to active TXA in systemic circulation [1] [5] [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3